3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline is a complex organic compound characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry. Its chemical identification number is 1251200-06-2, and it is often utilized as a building block in the synthesis of more complex molecules.
The compound is primarily sourced from chemical suppliers and research laboratories specializing in organic synthesis and medicinal chemistry. It is available for purchase from various chemical vendors, including Benchchem and AK Scientific, which provide detailed descriptions and applications for this compound.
3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline can be classified as:
The synthesis of 3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline typically involves several key steps:
The reaction conditions for each step must be carefully controlled to optimize yield and purity. Temperature, solvent choice, and reaction time are critical factors influencing the success of the synthesis.
The molecular structure of 3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline includes:
The molecular formula for this compound is CHNS, indicating it consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom. The compound's molecular weight is approximately 218.31 g/mol.
3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline undergoes various chemical reactions:
The mechanism of action for 3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline primarily involves its interaction with biological targets such as enzymes and proteins. The thiazole ring enhances its ability to participate in biochemical reactions:
Research indicates that compounds containing thiazole rings exhibit cytotoxic effects on cancer cells, suggesting potential applications in anticancer therapies.
3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline typically appears as a solid at room temperature. Specific physical properties such as melting point and solubility may vary based on purity and environmental conditions.
Key chemical properties include:
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity and purity during synthesis .
3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline has diverse applications across several fields:
3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline represents an advanced N-hybrid scaffold integrating aniline and thiazole pharmacophores through a methylaminomethyl bridge. This structural architecture leverages synergistic bioactivity profiles inherent to both heterocyclic systems while enhancing molecular diversity for targeted drug discovery. The compound exemplifies modern strategies in de novo molecular design, where multifunctional hybrids address complex disease mechanisms through polypharmacological interactions [4] [7]. Its molecular framework (Fig. 1) positions it as a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) therapeutics and enzyme modulation, owing to favorable blood-brain barrier permeability and binding affinity metrics.
Fig 1: Structural features of 3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline:
Thiazole—a five-membered heterocycle containing sulfur and nitrogen—confers distinctive electronic and steric properties critical for biological activity. The sulfur atom enhances membrane permeability through increased lipophilicity, while the ring nitrogen participates in hydrogen bonding with biological targets [4] [7]. In 3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline, the thiazole unit serves as a bioisostere for pyridine and benzene rings, improving metabolic stability while retaining target affinity. This bioisosterism is exemplified in FDA-approved drugs where thiazole replacement maintains efficacy:
Table 1: Key Thiazole-Containing Pharmaceuticals and Target Interactions
Drug | Therapeutic Class | Thiazole Role | Target Interaction |
---|---|---|---|
Alpelisib | Antineoplastic | Trifluoromethyl-thiazole binding moiety | PI3Kα kinase domain |
Cefazolin | Antibiotic | Thiadiazole-thiol metal coordination | Bacterial transpeptidase |
Megazol | Antitrypanosomal | Nitroimidazole-thiadiazole redox activation | Trypanosomal DNA |
Ritonavir | Antiretroviral | Thiazole as phenyl bioisostere | HIV-1 protease |
Quantum mechanical studies reveal the thiazole ring in 3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline exhibits a dipole moment of ~1.6 Debye, facilitating electrostatic complementarity with enzymatic pockets. Additionally, its polar surface area (PSA ≈ 35 Ų) balances hydrophilicity for aqueous solubility and lipophilicity for membrane penetration (calculated log P ≈ 2.1) [3] [7]. These properties enable the compound to engage in diverse binding modalities:
The structural lineage of 3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline originates from early aniline-thiazole conjugates developed in the 1970s. Initial synthetic efforts focused on N-phenylthiazol-4-amines, but poor metabolic stability prompted bridge modifications. The methylaminomethyl spacer emerged as a solution, preventing rapid N-glucuronidation while maintaining conformational flexibility [3] [6]. Key milestones include:
Table 2: Evolution of Synthetic Strategies for Amino-Thiazole Hybrids
Era | Synthetic Approach | Representative Compound | Limitations |
---|---|---|---|
1970-1985 | Ullmann coupling | 3-(thiazol-4-yl)aniline | Low yields (30-40%), homopolymerization |
1985-2000 | Reductive amination | 3-(piperazin-1-ylmethyl)aniline | Over-reduction, poor regioselectivity |
2000-Present | Microwave-assisted alkylation | 3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline | Requires specialized equipment |
Modern synthetic routes to 3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline employ regioselective alkylation under green chemistry principles:
Crystallographic data reveal the methylaminomethyl bridge adopts a gauche conformation (C-N-C angle = 111.5°), positioning the thiazole ring perpendicular to the aniline plane. This orientation minimizes steric clash while optimizing electronic communication between pharmacophores [3] [9].
The molecular hybridization strategy exemplified by 3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline merges complementary pharmacological properties into a single entity:
Table 3: Functional Contributions of Structural Components
Molecular Component | Electronic Properties | Biological Contributions | Derivatization Potential |
---|---|---|---|
Aniline ring | Electron-rich (HOMO = -6.2 eV) | Hydrogen bonding, oxidative activation | Diazotization, Schiff base formation |
Thiazole system | π-Deficient (LUMO = -0.9 eV) | Metal coordination, π-π stacking | Halogenation, N-alkylation |
Methylaminomethyl bridge | Conformationally flexible | Enhanced BBB permeability, metabolic stability | N-Demethylation, quaternization |
This hybridization enables synergistic target engagement unavailable to either pharmacophore alone. For instance:
The hybridization approach also addresses drug resistance mechanisms. Thiazole-containing hybrids like Megazol overcome trypanosomal resistance by dual targeting of nitroreductase and DNA topoisomerase II, a strategy potentially applicable to 3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline derivatives [4]. Furthermore, the compound serves as a versatile precursor for complex architectures like spirocyclic systems and polymer-supported catalysts, highlighting its utility beyond direct bioactivity [6] [9].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3